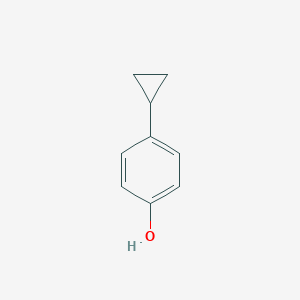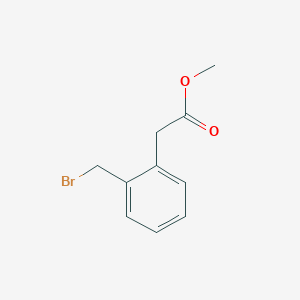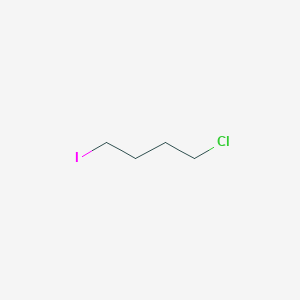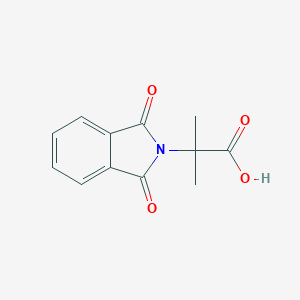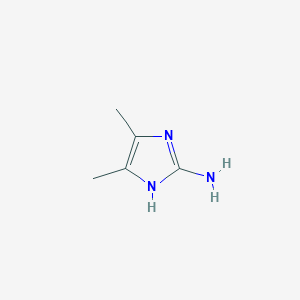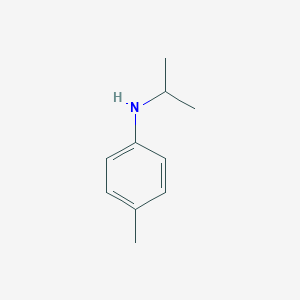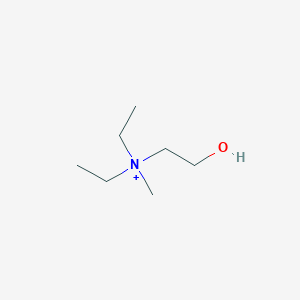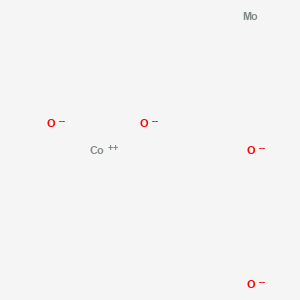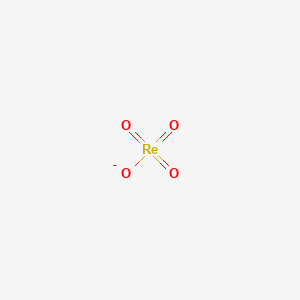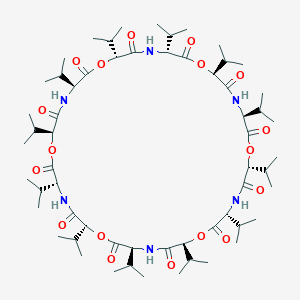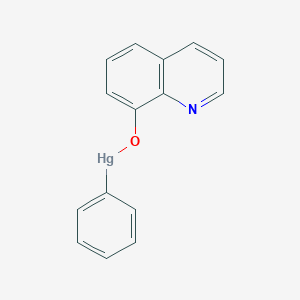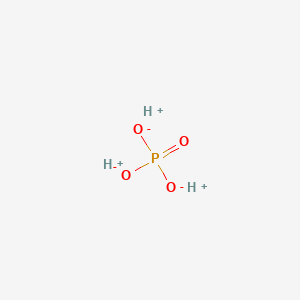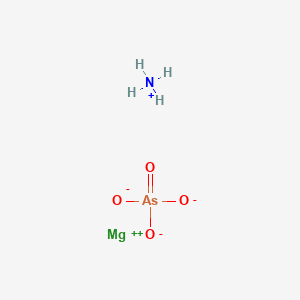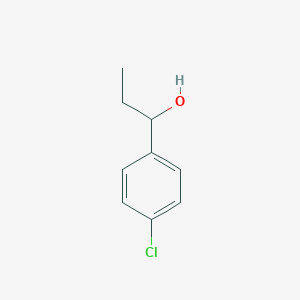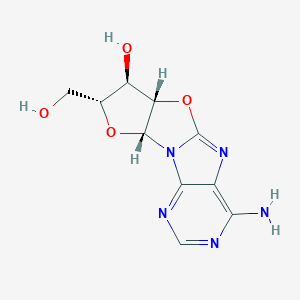
Carbocyclic arabinosyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic arabinosyladenine (CARA), also known as carbovir, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. CARA is a carbocyclic analog of the naturally occurring nucleoside, 2'-deoxyadenosine, which is an essential component of DNA and RNA. The unique structure of CARA allows it to inhibit the replication of viruses, making it a promising candidate for the treatment of viral infections.
作用機序
The mechanism of action of CARA involves its incorporation into viral DNA or RNA, which disrupts the normal replication process. CARA is a nucleoside analog, which means that it mimics the structure of natural nucleosides, but with slight modifications that prevent further replication. Once incorporated into the viral genome, CARA acts as a chain terminator, preventing further replication and ultimately leading to the death of the virus.
生化学的および生理学的効果
CARA has a range of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune function. CARA has been shown to be well-tolerated in humans, with few adverse effects reported.
実験室実験の利点と制限
One of the main advantages of CARA is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. In addition, CARA has been shown to have potential applications in cancer therapy. However, there are also limitations to the use of CARA in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for research on CARA, including the development of new synthetic methods for the compound, the investigation of its potential applications in combination therapy with other antiviral or anticancer agents, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration of CARA for different indications, as well as its potential long-term effects on human health.
合成法
The synthesis of CARA involves several steps, starting with the conversion of 2'-deoxyadenosine to its corresponding carbocyclic derivative. This is achieved through a series of chemical reactions, including a ring-closing metathesis reaction, which forms the carbocyclic ring. The resulting compound is then modified to create the final product, carbocyclic arabinosyladenine.
科学的研究の応用
CARA has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections. Research has shown that CARA is effective against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, CARA has been shown to have potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
13089-44-6 |
|---|---|
製品名 |
Carbocyclic arabinosyladenine |
分子式 |
C10H11N5O4 |
分子量 |
265.23 g/mol |
IUPAC名 |
(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |
InChI |
InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |
InChIキー |
MQMVTEZRMYGLFD-FJFJXFQQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
正規SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
同義語 |
C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



